Nickel sulfamate

Electroforming Internal Stress Precision Plating

Nickel sulfamate is the definitive Ni source for electroforming and functional plating where stress must be minimized. The sulfamate anion yields deposits with internal stress as low as 8,600 psi (vs. 23,100 psi for sulfate baths), enabling thick, crack-free coatings and sub-micron replication for stampers, MEMS, and waveguides. High purity (>99.9% Ni), efficiency (>90%), and low sulfur (<20 ppm) ensure ductility and reliability in connectors and aerospace parts. For wear-resistant composites, sulfamate baths incorporate more hard particles, boosting hardness. Choose sulfamate for stress-critical, high-integrity deposition.

Molecular Formula Ni(SO3NH2)2
H4N2NiO6S2
Molecular Weight 250.87 g/mol
CAS No. 13770-89-3
Cat. No. B082356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel sulfamate
CAS13770-89-3
Molecular FormulaNi(SO3NH2)2
H4N2NiO6S2
Molecular Weight250.87 g/mol
Structural Identifiers
SMILESNS(=O)(=O)[O-].NS(=O)(=O)[O-].[Ni+2]
InChIInChI=1S/2H3NO3S.Ni/c2*1-5(2,3)4;/h2*(H3,1,2,3,4);/q;;+2/p-2
InChIKeyKERTUBUCQCSNJU-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes50 g / 500 g / 1 kg / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel Sulfamate (CAS 13770-89-3) Procurement Baseline: Physicochemical Profile and Industrial Position


Nickel sulfamate [Ni(NH₂SO₃)₂, CAS 13770-89-3] is a nickel salt supplied primarily as a concentrated aqueous solution or crystalline tetrahydrate [1]. It serves as the functional nickel ion source in electroplating and electroforming baths. The compound exhibits high water solubility (≥600 g/L) and forms mildly acidic, highly conductive solutions [2]. Its primary industrial differentiation stems from the sulfamate anion, which, unlike sulfate or chloride counterions, exerts minimal influence on the electrocrystallization process, enabling the deposition of nickel layers with exceptionally low internal stress [3]. This material is the industry-standard precursor for applications requiring thick, ductile, and dimensionally stable nickel deposits.

Nickel Sulfamate: Why In-Class Nickel Salts Are Not Interchangeable in Precision Deposition


Substituting nickel sulfamate with more common nickel salts—such as nickel sulfate (Watts bath) or nickel chloride—is not chemically or mechanically equivalent for precision applications. The anion species directly dictates the residual stress profile and the purity of the final nickel deposit [1]. While sulfate and chloride systems offer lower raw material costs and bright finishes, they inherently introduce significantly higher tensile stress into the deposited layer, which leads to micro-cracking, warping, or delamination in thick (>25 μm) coatings [2]. The specific evidence in Section 3 quantifies these critical differences in internal stress, deposition rate capability, and nickel purity, demonstrating why nickel sulfamate is a necessary, non-substitutable selection for high-reliability electroforming and functional plating [3].

Quantitative Differentiation of Nickel Sulfamate: Evidence-Based Performance vs. Watts (Sulfate) and Chloride Baths


Ultra-Low Internal Stress: A 3-Fold Reduction Compared to Standard Watts Nickel Sulfate Baths

The internal residual stress of a nickel deposit is the primary determinant of its dimensional stability and mechanical integrity in thick coatings. Nickel sulfamate baths produce deposits with significantly lower stress than all other major nickel electrolyte systems [1]. Direct comparative data show that the standard Watts nickel sulfate bath generates a residual tensile stress of approximately 23,100 psi, whereas a nickel sulfamate bath under equivalent conditions produces a stress of only 8,600 psi—a 62.8% reduction in absolute stress magnitude [2]. This quantitative advantage is further supported by technical data indicating that nickel sulfamate baths can consistently maintain internal stress below 10 kg/mm², a threshold that is difficult to achieve with sulfate systems without the use of stress-reducing additives [3].

Electroforming Internal Stress Precision Plating

High Current Efficiency: >90% Efficiency Enables Higher Throughput and Process Stability

Current efficiency measures the percentage of applied electrical current that results in actual metal deposition versus undesirable side reactions like hydrogen evolution. Nickel sulfamate-based electrolytes consistently demonstrate high current efficiency (>90%) [1]. This is a class-level advantage over some older nickel salt systems. More recent experimental data on nickel sulfamate-chloride baths have quantified this efficiency at more than 95%, and importantly, this high efficiency is stable and independent of changes in current density or additive (e.g., saccharin) concentration within the operational window [2]. This stability translates to predictable plating rates and reduced hydrogen embrittlement risk in the substrate.

Electroplating Efficiency Bath Performance Current Efficiency

Capability for High-Speed Electrodeposition: 400 A/ft² Operation with Controlled Stress

High-throughput industrial plating requires the use of elevated current densities. Standard nickel plating solutions often fail at high current densities, producing burnt, nodular, or highly stressed deposits. Optimized high-concentration nickel sulfamate baths (600 g/L) enable stable operation at significantly higher current densities. At 60°C, a maximum current density of 400 A/ft² was achieved, which is nearly twice that of conventional sulfamate solutions under the same conditions [1]. Furthermore, raising the temperature to 70°C allowed for satisfactory deposits at 800 A/ft² [1]. Critically, even as current density increases, the internal stress of the deposit remains well-controlled, with stress-free deposits obtainable at >200 A/ft² and only a modest increase in stress observed at higher rates [2].

High-Speed Plating Electroforming Current Density

Superior Mechanical Properties for MEMS/LIGA: Tailored Strength and Ductility in Microfabrication

In the fabrication of microelectromechanical systems (MEMS) via LIGA or UV-LIGA processes, the mechanical properties of the electrodeposited nickel are critical. A comparative study evaluated nickel thin films electroplated from four different electrolytes: two sulfamate-based formulations (with different additive packages), a Watts bath, and a chloride bath . The results demonstrated that the choice of electrolyte fundamentally alters the film's microstructure and mechanical behavior. For instance, the Watts bath deposit (Type B) exhibited the highest ultimate tensile strength and elongation but with the largest grain size and no preferred orientation, while sulfamate-based deposits (Type A-I, A-II) showed different grain size/strength relationships and a preferred (200) crystallographic orientation, enabling the properties to be tailored for specific device requirements .

MEMS LIGA Mechanical Properties

Enhanced Incorporation of Hard Particles in Composite Coatings: Higher SiC Loading than Watts Baths

For wear-resistant Ni-SiC composite coatings, the volume fraction of co-deposited hard SiC particles directly dictates the coating's hardness and wear performance. A direct comparison between a nickel sulfamate solution and a Watts nickel solution revealed that the quantity of SiC powder incorporated into the coating is larger when plated from the nickel sulfamate bath [1]. This enhancement is attributed to a greater amount of nickel ions being absorbed onto the SiC powder surface in the sulfamate electrolyte, which facilitates particle transport and entrapment during deposition [1].

Composite Plating Wear Resistance Hardness

High Purity and Low Impurity Profile: Ultra-Low Chloride and Sulfur Content for Ductile Deposits

The purity of the nickel sulfamate electrolyte directly impacts the properties of the final deposit. High-purity formulations, such as those manufactured from virgin nickel metal (not recycled waste), achieve exceptionally low levels of detrimental impurities. Commercial technical specifications indicate a sulfate (SO₄²⁻) content of <20 ppm and free ammonia (NH₃) of <10 ppm [1]. Critically, the low chloride content in these high-purity baths is essential for preventing coating embrittlement and maintaining high ductility, as chloride ions are known to increase internal stress [2].

Material Purity Electroforming Ductility

Validated Application Scenarios for Nickel Sulfamate (CAS 13770-89-3) Based on Comparative Evidence


Electroforming of High-Precision Molds, Stampers, and Optical Components

Nickel sulfamate is the unrivaled material of choice for electroforming applications requiring thick (often >1 mm), stress-free nickel deposits. As evidenced in Section 3, its ability to produce deposits with internal stress as low as 8,600 psi (vs. 23,100 psi for Watts baths) [1] and maintain this low stress even at high current densities up to 400 A/ft² [2] is critical. This combination prevents the warping and cracking that would render electroformed molds, CD/DVD stampers, and waveguides unusable, enabling the replication of complex geometries with sub-micron fidelity.

Fabrication of Microelectromechanical Systems (MEMS) and LIGA Structures

For the fabrication of metallic micro-components used in MEMS devices, the mechanical properties of the electrodeposited nickel are paramount. Direct comparative research has shown that nickel sulfamate baths produce films with a distinct microstructure and preferred crystallographic orientation compared to Watts and chloride baths, allowing for the engineering of specific strength and ductility profiles [1]. This level of material property control, combined with the inherently low stress of the sulfamate deposit, is essential for the reliable fabrication of high-aspect-ratio microstructures in LIGA and UV-LIGA processes.

Functional Plating of Aerospace and Electronic Connectors

In high-reliability connectors and aerospace components, the ductility and purity of the nickel underlayer are non-negotiable. The high current efficiency (>90%) [1] and the ability to produce extremely pure nickel layers (>99.9% Ni) [2] with minimal embrittling impurities (e.g., sulfur <20 ppm) [3] make nickel sulfamate the preferred material. This ensures excellent solderability, low contact resistance, and the mechanical integrity required to withstand thermal cycling and vibration without cracking or peeling.

Wear-Resistant Ni-SiC Composite Coatings

When co-depositing hard particles like SiC to create wear-resistant surfaces, the choice of nickel electrolyte significantly impacts process efficiency and coating quality. Evidence shows that nickel sulfamate baths enable a larger quantity of SiC particles to be incorporated into the coating compared to standard Watts nickel baths [1]. This leads to coatings with higher hardness and superior wear resistance, making nickel sulfamate the strategically advantageous base chemistry for engineering composite coatings on hydraulic pistons, cylinder liners, and other tribological applications.

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